molecular formula C14H12I2 B042912 4,4'-Diiodo-3,3'-dimethylbiphenyl CAS No. 7583-27-9

4,4'-Diiodo-3,3'-dimethylbiphenyl

Cat. No. B042912
CAS RN: 7583-27-9
M. Wt: 434.05 g/mol
InChI Key: ISWXEMYZGWXIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"4,4'-Diiodo-3,3'-dimethylbiphenyl" is a complex organic molecule that likely exhibits unique chemical and physical properties due to the presence of iodine atoms and methyl groups attached to a biphenyl core. These structural components can significantly influence the molecule's reactivity, stability, and potential applications in various scientific fields.

Synthesis Analysis

The synthesis of closely related biphenyl derivatives involves multi-step organic reactions, starting from simpler aromatic compounds. Techniques such as palladium-catalyzed coupling reactions, halogenation, and subsequent functional group modifications are commonly employed. The specific synthesis of "4,4'-Diiodo-3,3'-dimethylbiphenyl" would likely involve the direct iodination of a dimethylbiphenyl precursor under controlled conditions to achieve the diiodo substitution pattern (Pomerantz, Amarasekara, & Dias, 2002).

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is characterized by the orientation and interaction between the two phenyl rings, which can be influenced by substituents. For "4,4'-Diiodo-3,3'-dimethylbiphenyl", the steric hindrance from the iodine atoms and methyl groups may induce a non-coplanar arrangement of the phenyl rings, affecting its electronic and optical properties. X-ray crystallography studies on similar compounds provide insights into their precise geometries and conformations (Chawdhury, Hargreaves, & Sullivan, 1968).

Chemical Reactions and Properties

The reactivity of "4,4'-Diiodo-3,3'-dimethylbiphenyl" would be significantly influenced by the iodine substituents, which can participate in various organic reactions, such as Suzuki coupling, providing a pathway to further functionalize the molecule. The electron-withdrawing nature of the iodine atoms could affect the molecule's overall electronic distribution, influencing its chemical behavior (Hei et al., 2005).

Physical Properties Analysis

The physical properties of "4,4'-Diiodo-3,3'-dimethylbiphenyl", such as melting point, solubility, and crystallinity, would be impacted by the molecular structure and intermolecular forces. The presence of iodine and methyl groups can lead to higher molecular weight and potentially lower solubility in polar solvents. Studies on similar compounds can shed light on these aspects (Yang, Chiou, & Liau, 2002).

Chemical Properties Analysis

The chemical properties of "4,4'-Diiodo-3,3'-dimethylbiphenyl" include its stability, reactivity towards nucleophiles or electrophiles, and potential for participating in redox reactions. The iodine atoms make it a valuable precursor in cross-coupling reactions, which are pivotal in synthesizing complex organic molecules for materials science, pharmaceuticals, and more (Barbarella, Zambianchi, Bongini, & Antolini, 1996).

Scientific Research Applications

  • Electrochemical Polymerization : It is used as a starting molecule for the electrochemical polymerization of poly(3-methylthiophenes), which results in materials with varying optical properties. This application was discussed in the study "Electrochemical and optical properties of poly(3-methylthiophenes) electrosynthesized by 3,3′-, 3,4′- and 4,4′-dimethyl-2,2′-bithiophenes" by Arbizzani et al. (1992) in the journal Synthetic Metals (Arbizzani et al., 1992).

  • Measurement of Heat Capacity and Thermodynamic Functions : It is used in measuring heat capacity and thermodynamic functions, as explored in the study "Heat capacity and thermodynamic functions of 4,4′-dimethylbiphenyl and 4,4′-di-tert-butylbiphenyl" by Efimova et al. (2010) in the Russian Journal of Physical Chemistry A (Efimova et al., 2010).

  • Optical Device Applications : The nonlinear optical properties of compounds related to 4,4'-Diiodo-3,3'-dimethylbiphenyl indicate potential applications in future optical devices. This was discussed in the study "Investigation of optical nonlinearity of 3,3′-dimethylbiphenyl 4,4′-diamine and 4,4′-diisocyano-3,3′-dimethylbiphenyl using a Z-scan technique" by Zidan et al. (2015) in Optics and Laser Technology (Zidan et al., 2015).

  • Chemical Synthesis : It is a product of the diazotization of 3,3′-dimethoxybiphenyl and o-dianisidine, as detailed in the study "3,3′-Dimethoxybiphenyl and 3,3′-Dimethylbiphenyl" by Kornblum (2003) in Organic Syntheses (Kornblum, 2003).

  • Environmental Chemistry : Its derivatives, when exposed to natural seawater, undergo photochemical degradation to form alcohol, aldehyde, and carboxylic acids. This was researched in "Photooxidation of 3,3′- and 4,4′-Dimethylbiphenyls in Natural Seawater" by Anba-Lurot et al. (1995) in the International Journal of Environmental Analytical Chemistry (Anba-Lurot et al., 1995).

Safety And Hazards

“4,4’-Diiodo-3,3’-dimethylbiphenyl” is very toxic to aquatic life and may cause an allergic skin reaction . It is also harmful if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Therefore, it should be handled with care and appropriate safety measures should be taken .

Future Directions

The future directions for the use and study of “4,4’-Diiodo-3,3’-dimethylbiphenyl” are not clear at this time. More research is needed to fully understand its properties, potential uses, and safety implications .

properties

IUPAC Name

1-iodo-4-(4-iodo-3-methylphenyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12I2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWXEMYZGWXIIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)I)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624766
Record name 4,4'-Diiodo-3,3'-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Diiodo-3,3'-dimethylbiphenyl

CAS RN

7583-27-9
Record name 4,4'-Diiodo-3,3'-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4â??-diiodo-3,3â??-dimethylbiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Diiodo-3,3'-dimethylbiphenyl
Reactant of Route 2
Reactant of Route 2
4,4'-Diiodo-3,3'-dimethylbiphenyl
Reactant of Route 3
Reactant of Route 3
4,4'-Diiodo-3,3'-dimethylbiphenyl
Reactant of Route 4
4,4'-Diiodo-3,3'-dimethylbiphenyl
Reactant of Route 5
Reactant of Route 5
4,4'-Diiodo-3,3'-dimethylbiphenyl
Reactant of Route 6
Reactant of Route 6
4,4'-Diiodo-3,3'-dimethylbiphenyl

Citations

For This Compound
11
Citations
SH Joo, MY Jeong, DH Ko, JH Park… - Journal of applied …, 2006 - Wiley Online Library
Two new poly(arylene ethynylenes) were synthesized by the reaction of 1,4‐diethynyl‐2.5‐dioctylbenzene either with 4,4′‐diiodo‐3,3′‐dimethyl‐1,1′‐biphenyl or 2,7‐diiodo‐9,9‐…
Number of citations: 4 onlinelibrary.wiley.com
PE Fanta - Synthesis, 1974 - thieme-connect.com
Diniethyl 6.6’-diiododiplienate'H: to methyl 2.3-diiodobertzoate (50 g) at 110 ‘was added activate-. l copper bronze (24.6 g) during 1 hr. with stirring. Aftert hr at 110, another portion …
Number of citations: 439 www.thieme-connect.com
TD Nelson, RD Crouch - Organic Reactions, 2004 - Wiley Online Library
The traditional Ullman reaction is the homocoupling of aromatic halides mediated by copper at elevated temperatures. Ullman first reported this reaction in 1901. Although the coupling …
Number of citations: 201 onlinelibrary.wiley.com
F Asghari, H Ghanbari, H Moghimi… - … Res. Appl. Chem, 2021 - researchgate.net
The recent work aims to investigate different extracts of A. euchroma as a medicinal plant and evaluate their phytochemicals screening, chemical compositions, total phenols content, …
Number of citations: 2 www.researchgate.net
K Kaeriyama - PLASTICS ENGINEERING-NEW YORK-, 1998 - books.google.com
Poly (p-phenylene)(PPP) is one of the simplest polymers being exclusively composed of benzene rings (Scheme 1). In 1886, it was reported that tridecaphenyl was obtained by the …
Number of citations: 5 books.google.com
MR Cohen, V Frydman, P Milko, MA Iron… - Physical Chemistry …, 2016 - pubs.rsc.org
By providing accurate distance measurements between spin labels site-specifically attached to bio-macromolecules, double electron–electron resonance (DEER) spectroscopy …
Number of citations: 40 pubs.rsc.org
J He, H Liu, Y Dai, X Ou, J Wang, S Tao… - The Journal of …, 2009 - ACS Publications
A series of carbazole derivatives was synthesized and their electrical and photophysical properties were investigated. It is shown that the triplet energy levels of these hosts are higher …
Number of citations: 99 pubs.acs.org
KT Hylland, S Øien-Ødegaard, KP Lillerud, M Tilset - Synlett, 2015 - thieme-connect.com
Efficient synthesis protocols for five linkers of immediate interest for use in metal-organic frameworks (MOFs) are presented. The importance of scalable, cost-effective, high-yield …
Number of citations: 13 www.thieme-connect.com
D Dong - 2012 - search.proquest.com
High molecular weight poly (biphenyl-3, 3’-disulfonic acid)(PBPDSA) homopolymer was synthesized using the Ullmann coupling reaction. The molecular weight of PBPDSA was …
Number of citations: 4 search.proquest.com
A Noll, N Siegfried, W Heitz - Die Makromolekulare Chemie …, 1990 - Wiley Online Library
Poly (p-phenylene) has been synthesized in a number of It was obtained as an intractable material. From the melting points of the pure oligomers4) the extrapolated melting point of the …
Number of citations: 40 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.